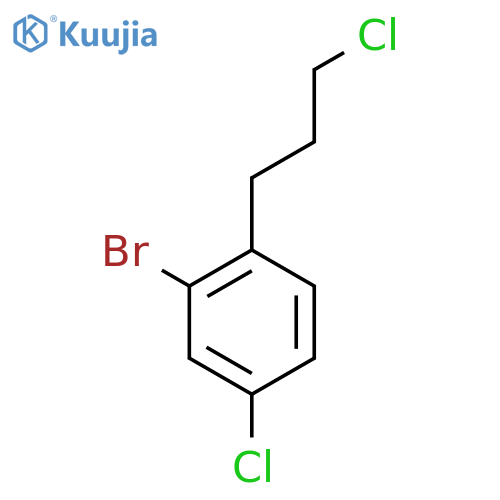Cas no 1804385-96-3 (2-Bromo-4-chloro(3-chloropropyl)benzene)

1804385-96-3 structure
商品名:2-Bromo-4-chloro(3-chloropropyl)benzene
CAS番号:1804385-96-3
MF:C9H9BrCl2
メガワット:267.977760076523
CID:4970666
2-Bromo-4-chloro(3-chloropropyl)benzene 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-4-chloro(3-chloropropyl)benzene
-
- インチ: 1S/C9H9BrCl2/c10-9-6-8(12)4-3-7(9)2-1-5-11/h3-4,6H,1-2,5H2
- InChIKey: JTPCLUFLCWSURI-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C=CC=1CCCCl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 130
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 0
2-Bromo-4-chloro(3-chloropropyl)benzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013025434-250mg |
2-Bromo-4-chloro(3-chloropropyl)benzene |
1804385-96-3 | 97% | 250mg |
470.40 USD | 2021-06-24 | |
| Alichem | A013025434-500mg |
2-Bromo-4-chloro(3-chloropropyl)benzene |
1804385-96-3 | 97% | 500mg |
798.70 USD | 2021-06-24 | |
| Alichem | A013025434-1g |
2-Bromo-4-chloro(3-chloropropyl)benzene |
1804385-96-3 | 97% | 1g |
1,549.60 USD | 2021-06-24 |
2-Bromo-4-chloro(3-chloropropyl)benzene 関連文献
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
1804385-96-3 (2-Bromo-4-chloro(3-chloropropyl)benzene) 関連製品
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 5587-61-1(Triisocyanato(methyl)silane)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
